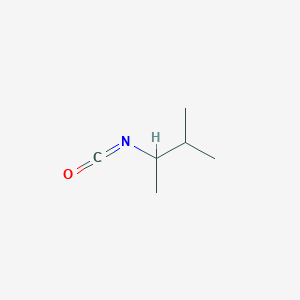

2-Isocyanato-3-methylbutane

Description

Significance as a Chiral Building Block in Advanced Synthesis

Chiral building blocks are essential components in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. labscoop.combldpharm.comtcichemicals.com 2-Isocyanato-3-methylbutane is valued as such a building block due to the presence of a stereocenter adjacent to the reactive isocyanate group. This combination allows for its use in stereoselective reactions, where the goal is to produce a specific enantiomer of a target molecule.

The synthesis of enantiomerically pure drugs is critical, and the use of chiral intermediates like (2S)-2-isocyanato-3-methylbutane facilitates the construction of complex molecular architectures with a high degree of stereochemical control. clockss.org Its isocyanate group is a potent electrophile, readily reacting with nucleophiles like alcohols and amines to form carbamates and ureas, respectively, thereby incorporating the chiral valeryl fragment into a larger molecule. wikipedia.orgrsc.org

Overview of Key Research Domains in Isocyanate Chemistry

The reactivity of the isocyanate group has led to its application across diverse areas of chemical research and industry.

Polymer Chemistry : Isocyanates are fundamental monomers for the production of polyurethanes, which are formed through the reaction of diisocyanates with polyols. wikipedia.orgnih.govwikidoc.org These polymers are ubiquitous and find use as flexible and rigid foams, coatings, adhesives, and elastomers. cdc.govresearchgate.net The reaction of diisocyanates with diamines produces polyureas. wikidoc.org

Multicomponent Reactions (MCRs) : Isocyanates are frequently used reactants in MCRs, which are one-pot reactions that combine three or more starting materials into a single product. rsc.org This efficiency is highly valued in medicinal chemistry and drug discovery for rapidly generating libraries of complex and diverse molecules. rsc.org

Pharmaceutical and Agrochemical Synthesis : The isocyanate functional group is a key intermediate in the synthesis of numerous bioactive compounds. rsc.orgnih.gov Many pesticides and pharmaceuticals contain structural motifs, such as ureas and carbamates, that are efficiently synthesized from isocyanate precursors. nih.gov

Fine Chemicals and Synthetic Intermediates : Beyond large-scale applications, isocyanates are versatile intermediates in laboratory-scale organic synthesis. rsc.org The isocyanate moiety can be transformed into amines, amides, and other nitrogen-containing functional groups through various chemical reactions. rsc.orgnih.gov

Historical Development of Synthetic Methodologies for Related Isocyanates

The study of isocyanates dates back to the mid-19th century, with synthetic methodologies evolving significantly over time to improve efficiency, safety, and substrate scope.

The first synthesis of an isocyanate was reported by Wurtz in 1848. nih.govpoliuretanos.net A few decades later, in 1884, Hentschel developed a method based on the reaction of an amine with phosgene (B1210022). poliuretanos.net This phosgenation of amines became the primary industrial route for isocyanate production due to its cost-effectiveness and high yield. poliuretanos.netacs.org The process can be carried out in either the liquid or gas phase and is used to produce commodity diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) on a massive scale. acs.orgnih.govuni-miskolc.hu

Due to the extreme toxicity of phosgene, alternative laboratory-scale methods have been developed. Among the most important are several rearrangement reactions. The Curtius rearrangement , discovered by Theodor Curtius in 1885, involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. nih.govwikipedia.org A key advantage of this reaction is that the migration of the alkyl or aryl group occurs with complete retention of its stereochemistry. nih.govwikipedia.org This feature makes the Curtius rearrangement exceptionally useful for converting chiral carboxylic acids into chiral isocyanates without racemization, a critical step in the synthesis of complex, enantiopure molecules like natural products. nih.govrsc.org

Other named reactions that produce isocyanates as intermediates include the Hofmann, Lossen, and Schmidt rearrangements. wikipedia.org For the specific synthesis of chiral isocyanates derived from amino acids, methods often involve the reaction of an amino acid ester with phosgene or a safer phosgene equivalent like triphosgene (B27547). orgsyn.org

Table 2: Summary of Key Synthetic Methods for Isocyanates

| Method | Description | Typical Application | Key Features |

|---|---|---|---|

| Phosgenation | Reaction of a primary amine with phosgene (COCl₂). wikipedia.org | Industrial production of commodity isocyanates (e.g., MDI, TDI). acs.org | High yield and cost-effective, but uses highly toxic phosgene. acs.org |

| Curtius Rearrangement | Thermal decomposition of an acyl azide to an isocyanate. wikipedia.org | Laboratory synthesis, especially for chiral or complex molecules. nih.gov | Proceeds with retention of stereochemistry; avoids phosgene. nih.govwikipedia.org |

| Hofmann Rearrangement | Reaction of a primary amide with a strong oxidizing agent to form an isocyanate intermediate. wikipedia.org | Laboratory synthesis of primary amines from amides. | Isocyanate is typically hydrolyzed in situ. wikipedia.org |

| Lossen Rearrangement | Conversion of a hydroxamic acid to an isocyanate. wikipedia.org | Laboratory synthesis. | Involves an O-acyl, sulfonyl, or phosphoryl intermediate. wikipedia.org |

| Synthesis from Amino Acids | Reaction of an amino acid ester with triphosgene or other phosgene surrogates. orgsyn.org | Synthesis of chiral isocyanates for peptide and pharmaceutical chemistry. orgsyn.orgresearchgate.net | Provides direct access to enantiopure isocyanates from the chiral pool. researchgate.net |

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzyl alcohol |

| Carbamate (B1207046) |

| Methylene diphenyl diisocyanate (MDI) |

| Phosgene |

| Polyol |

| Polyurea |

| Polyurethane |

| Toluene diisocyanate (TDI) |

| Triphosgene |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2)6(3)7-4-8/h5-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSWKSXDJYECKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42514-42-1 | |

| Record name | 2-isocyanato-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Isocyanato 3 Methylbutane

Stereoselective Synthesis Pathways

The stereoselective synthesis of isocyanates is a field of significant interest, aiming to control the three-dimensional arrangement of atoms in the final product. This control is crucial when the target molecule is chiral, meaning it is non-superimposable on its mirror image.

Enantioselective Approaches for Chiral Isocyanates

Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule in excess over the other. For chiral isocyanates like (2S)-2-isocyanato-3-methylbutane, controlling the stereochemistry is paramount. manchesterorganics.com While specific enantioselective methods for 2-isocyanato-3-methylbutane are not extensively detailed in the provided results, general strategies for creating chiral isocyanates often involve the use of chiral catalysts or starting from an enantiomerically pure precursor. nih.govacs.org

Organocatalysis has emerged as a powerful tool for enantioselective reactions. For instance, C2-symmetric bis(amidine) (BAM) catalysts have been employed in the enantioselective synthesis of cyclic ureas from allylic amines and isocyanates. acs.org This methodology demonstrates the potential for catalyst-controlled enantioselective carbon-nitrogen bond formation, a key step in creating chiral isocyanate derivatives. acs.org Another approach involves the rhodium-catalyzed [2+2+2] cycloaddition of alkenyl isocyanates and terminal alkynes, which can produce lactams and vinylogous amides with high enantioselectivity through the use of phosphoramidite (B1245037) ligands. nih.gov

The synthesis of chiral oxazolines bearing a quaternary stereocenter from unactivated ketones and isocyanoacetate esters has been achieved with high yields and excellent enantioselectivity using a synergistic silver/organocatalyst system. rsc.org These examples highlight the broader strategies that could be adapted for the enantioselective synthesis of specific chiral isocyanates.

Diastereoselective Control in Reaction Sequences

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is particularly relevant when a molecule has multiple stereocenters. The reaction of anomerically unprotected glycopyranosides with isocyanates, for example, can proceed with nearly 100% β-diastereoselectivity to form 1-β-O-glycopyranosyl carbamates. thieme-connect.com

The use of chlorosulfonyl isocyanate (CSI) has been shown to be effective in the regioselective and diastereoselective amination of various substrates. plu.edufigshare.com For instance, the total syntheses of bioactive molecules like 1,4-dideoxy-1,4-imino-d-arabinitol (B1194975) and (−)-lentiginosine have been accomplished using a regioselective and diastereoselective NHCbz introduction with CSI as a key step. plu.edu Similarly, the synthesis of (−)-cytoxazone was achieved through the regioselective and stereoselective introduction of a protected amine group using the reaction of CSI with an anti-1,2-dimethyl ether. figshare.comacs.org

Furthermore, the [3 + 2] annulation reaction of substituted allylic silanes with N-chlorosulfonyl isocyanate provides a method for the stereoselective construction of γ-butyrolactone subunits, establishing the configurations of three contiguous stereocenters simultaneously. ysu.am These examples underscore the importance of reagent and substrate control in achieving high diastereoselectivity in reactions involving isocyanates.

Non-Phosgene Synthetic Routes for Isocyanates

The traditional industrial production of isocyanates relies on the use of phosgene (B1210022), a highly toxic and corrosive gas. acs.orgnih.gov This has prompted significant research into developing safer, non-phosgene alternatives. acs.orgnih.govionike.com These methods often involve the synthesis and subsequent thermal decomposition of carbamates. acs.orgnih.govmuctr.ru

The primary non-phosgene routes include:

Reductive Carbonylation: This involves the reaction of nitro-compounds with carbon monoxide. acs.orgnih.govionike.com

Oxidative Carbonylation: This method uses amine compounds and carbon monoxide. acs.orgnih.govionike.com

Dimethyl Carbonate Method: Carbamates are formed from the reaction of amines with dimethyl carbonate. acs.orgnih.gov

Urea (B33335) Method: Isocyanates are produced from the thermal decomposition of carbamates derived from urea. acs.orgnih.gov

A key advantage of these non-phosgene processes is the elimination of chloride from the reaction, which simplifies purification and improves product quality. acs.orgnih.gov The development of efficient catalysts, particularly single-component metal catalysts like zinc, is crucial for the thermal decomposition of carbamates to isocyanates. acs.orgnih.gov Another innovative approach involves reacting an organic formamide (B127407) with a diorganocarbonate and then thermolyzing the product to yield the corresponding isocyanate. google.com

| Non-Phosgene Route | Starting Materials | Key Intermediate | Reference |

| Reductive Carbonylation | Nitro-compounds, Carbon Monoxide | Carbamate (B1207046) | acs.org, nih.gov, ionike.com |

| Oxidative Carbonylation | Amine compounds, Carbon Monoxide | Carbamate | acs.org, nih.gov, ionike.com |

| Dimethyl Carbonate Method | Amines, Dimethyl Carbonate | Carbamate | acs.org, nih.gov |

| Urea Method | Urea, Alcohols | Carbamate | acs.org, nih.gov |

| Formamide/Diorganocarbonate | Organic Formamide, Diorganocarbonate | Reaction Product | google.com |

Rearrangement Reactions in Isocyanate Formation

Certain intramolecular rearrangement reactions are fundamental in organic synthesis for the formation of isocyanates from other functional groups. These reactions are particularly valuable as they often proceed with high efficiency and stereochemical retention.

Curtius Rearrangement Derivatives

The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govchemistrysteps.com This reaction is known for its mild conditions and the stability of the resulting isocyanate, which can then be converted into various amine derivatives. nih.gov A significant feature of the Curtius rearrangement is that the migration of the R group occurs with complete retention of its stereochemistry, making it a valuable tool for generating chiral nitrogen-containing centers. nih.govwikipedia.org

The mechanism is believed to be a concerted process where the loss of nitrogen gas and the migration of the R-group happen simultaneously, avoiding the formation of a nitrene intermediate. wikipedia.org The isocyanate product can be isolated or reacted in situ with nucleophiles like water, alcohols, or amines to produce primary amines, carbamates, or ureas, respectively. wikipedia.orgorganic-chemistry.org

Hofmann Rearrangement Applications

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgorganicchemistrytutor.comtcichemicals.com The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide. tcichemicals.commasterorganicchemistry.com

Allyl Cyanate-to-Isocyanate Rearrangements

The general mechanism involves the in situ formation of an allyl cyanate (B1221674) from an allylic carbamate. This is commonly achieved using dehydrating agents such as a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) with a base like triethylamine (B128534) (Et₃N), or trifluoroacetic anhydride (B1165640) (TFAA) and triethylamine. smolecule.com Once formed, the allyl cyanate instantaneously undergoes the windows.netwindows.net-sigmatropic rearrangement to yield the corresponding allyl isocyanate. smolecule.com This process is known to occur at low temperatures, often at or below ambient temperature, without the need for a metal catalyst. researchgate.net

For the synthesis of this compound, a plausible precursor would be the carbamate derived from 3-methyl-1-buten-3-ol. The reaction sequence would commence with the formation of the allylic carbamate, followed by its dehydration to trigger the rearrangement. The high reactivity of the resulting isocyanate allows for its immediate use in subsequent reactions or trapping with a suitable nucleophile to form stable derivatives like carbamates or ureas. researchgate.netbutlerov.com

The stereospecific nature of this rearrangement is a significant advantage, allowing for the synthesis of enantiomerically enriched isocyanates from chiral allylic alcohols with complete chirality transfer. epa.govbutlerov.com

Table 1: Key Features of Allyl Cyanate-to-Isocyanate Rearrangement

| Feature | Description |

| Reaction Type | windows.netwindows.net-Sigmatropic Rearrangement |

| Key Intermediate | Allyl Cyanate |

| Precursor | Allylic Carbamate |

| Stereochemistry | Highly stereospecific with chirality transfer |

| Catalyst | Typically not required (metal-free) |

| Conditions | Mild, often at or below room temperature |

Catalytic Synthesis Approaches for Isocyanates

Reductive Carbonylation:

This approach involves the reaction of a nitro compound with carbon monoxide (CO) in the presence of a transition metal catalyst to produce an isocyanate. windows.netukessays.com Group VIII transition metals, particularly palladium, are effective catalysts for this transformation. ukessays.com The reaction can proceed directly to the isocyanate or via a two-step process where a carbamate intermediate is first formed and then thermally decomposed. windows.net

For the synthesis of aliphatic isocyanates like this compound, the corresponding nitroalkane (2-nitro-3-methylbutane) would be the starting material. The catalytic cycle typically involves the reduction of the nitro group and subsequent carbonylation. The use of bidentate ligands and co-catalysts can significantly influence the reaction's selectivity and yield. ukessays.com While homogeneous catalysts have been extensively studied, recent research has focused on developing heterogeneous catalysts for easier separation and recycling. nih.govacs.org

Thermal Decomposition of Carbamates:

The thermal decomposition of carbamates to produce isocyanates and an alcohol is a reversible and endothermic process that represents a key step in many non-phosgene isocyanate production routes. windows.netresearchgate.net This method is advantageous as it avoids the direct use of toxic reagents at the final stage of isocyanate formation.

The synthesis of this compound via this method would involve the initial formation of a suitable carbamate precursor, such as methyl N-(1,2-dimethylpropyl)carbamate. This carbamate is then heated, often in the gas phase and at high temperatures (ranging from 250 to 600 °C), to yield the desired isocyanate and the corresponding alcohol. mdpi.com

To improve the efficiency and lower the required temperature of the decomposition, various catalysts have been investigated. These include metal oxides and clay catalysts like montmorillonite (B579905) K-10. The selection of an appropriate catalyst is crucial to enhance the reaction rate and selectivity, minimizing side reactions such as the formation of ureas. windows.net

Table 2: Comparison of Catalytic Synthesis Approaches for Isocyanates

| Method | Starting Materials | Catalyst Examples | Key Advantages |

| Reductive Carbonylation | Nitro compound, Carbon Monoxide | Palladium complexes, Rhodium complexes | Direct, single-step potential; avoids phosgene |

| Thermal Decomposition | Carbamate | Metal oxides (e.g., ZnO), Montmorillonite K-10 | Phosgene-free final step; applicable to various carbamates |

Chemical Reactivity and Mechanistic Investigations of 2 Isocyanato 3 Methylbutane

Nucleophilic Addition Reactions of the Isocyanate Functional Group

Nucleophilic addition represents a fundamental reaction class for isocyanates, including 2-isocyanato-3-methylbutane. The polarized nature of the N=C=O group, with a delta-positive carbon and delta-negative nitrogen and oxygen atoms, makes the carbon atom an electrophilic target for nucleophiles. savemyexams.comlibretexts.org This reactivity is the basis for the formation of a diverse range of derivatives, most notably carbamates and ureas.

The addition of alcohols and amines to the isocyanate group are cornerstone reactions in polyurethane and polyurea chemistry. These reactions proceed via a nucleophilic attack on the central carbon of the isocyanate.

Carbamates are formed through the reaction of this compound with alcohols. This process, often referred to as urethane (B1682113) formation, can be catalyzed by various compounds, including metal salts like dibutyltin (B87310) dilaurate, to increase the reaction rate. google.com The general synthesis involves the reaction of the isocyanate with a hydroxylated compound. google.com Phosgene-free methods, utilizing carbon dioxide and an amine in the presence of an alkylating agent and cesium carbonate, have also been developed to produce carbamates, offering a safer alternative to traditional methods involving toxic phosgene (B1210022). google.comuantwerpen.beorganic-chemistry.org

Ureas are synthesized by the reaction of this compound with primary or secondary amines. smolecule.commdpi.com This reaction is typically rapid and often does not require a catalyst, proceeding smoothly at room temperature in suitable solvents like DMF, THF, or DCM. commonorganicchemistry.com The reaction involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. nih.gov Alternative methods for creating unsymmetrical ureas include the Curtius rearrangement of an acyl azide (B81097) to form the isocyanate in situ, which is then trapped by an amine. organic-chemistry.org

A summary of general conditions for these formations is presented below.

| Product | Nucleophile | General Conditions | Catalyst (if any) | Ref |

| Carbamate (B1207046) | Alcohol | Reaction with hydroxylated compound | Dibutyltin dilaurate | google.com |

| Urea (B33335) | Amine | Reaction in solvent (DMF, THF, DCM) at room temperature | Generally not required | commonorganicchemistry.com |

| Urea | Amine | In situ isocyanate generation via Curtius rearrangement | - | organic-chemistry.org |

The reactivity of the isocyanate group extends to a range of nucleophiles beyond simple alcohols and amines. Thiols (mercaptans), the sulfur analogs of alcohols, also react with isocyanates to form thiocarbamates. libretexts.org

The relative reactivity of these nucleophiles with isocyanates is a critical aspect of their chemistry. Generally, the reaction of an isocyanate with an amine to form a urea is highly efficient and does not require a catalyst. rsc.org The reaction with thiols to form thiocarbamates can also be highly efficient but often requires base catalysis to deprotonate the thiol into the more nucleophilic thiolate anion. rsc.orgresearchgate.net The formation of urethanes from alcohols is comparatively slower and is often catalyzed, for instance, by dibutyltin dilaurate (DBTDL). rsc.org

The table below outlines the products formed from the reaction of this compound with these key nucleophiles.

| Nucleophile | Functional Group | Product Class | Specific Product Name (Example) |

| Alcohol | R-OH | Carbamate (Urethane) | Alkyl (3-methylbutan-2-yl)carbamate |

| Amine | R-NH₂ | Urea | 1-Alkyl-3-(3-methylbutan-2-yl)urea |

| Thiol | R-SH | Thiocarbamate | S-Alkyl (3-methylbutan-2-yl)thiocarbamate |

Cycloaddition Reactions and Their Mechanisms

The π-systems within the isocyanate group enable its participation in cycloaddition reactions, providing powerful methods for the synthesis of heterocyclic compounds. These reactions involve the concerted or stepwise formation of a cyclic product from two or more unsaturated molecules. sci-rad.com

Formal [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a versatile method for constructing five-membered rings. sci-rad.commdpi.com While isocyanates are not classic 1,3-dipoles, they can react with three-atom components or undergo metal-catalyzed reactions that result in five-membered heterocyclic products.

One notable example is the nickel-catalyzed [3+2] cross-coupling reaction of isocyanates with aziridines. organic-chemistry.org This reaction, catalyzed effectively by Nickel(II) iodide (NiI₂), proceeds smoothly to yield iminooxazolidine derivatives. The proposed mechanism involves NiI₂ acting as both a Lewis acid and an iodide source to facilitate the cleavage of the aziridine (B145994) ring, followed by cyclization with the isocyanate. organic-chemistry.org Over longer reaction times, the initial product can isomerize to the more stable imidazolidinone. organic-chemistry.org

Another pathway involves the [(Salcen)CrIII+PPh₃O]-catalyzed [3+2] cycloaddition of isocyanates with epoxides to generate 2-oxazolidinones, which are important pharmacologically active compounds. researchgate.net

The development of asymmetric cycloadditions involving isocyanates has opened pathways to enantiomerically enriched heterocyclic structures, which are valuable in medicinal chemistry and materials science. rsc.org

Palladium-catalyzed dynamic kinetic asymmetric transformations (DYKAT) of racemic vinylaziridines with isocyanates have been developed to produce chiral imidazolidin-2-ones in high yields and enantioselectivity. acs.org These reactions utilize a chiral ligand, with the enantioselectivity found to be dependent on the electrophilicity of the isocyanate. acs.org Similarly, Pd-catalyzed asymmetric allylic cycloadditions of nitrogen-containing allylic carbonates with isocyanates provide access to chiral imidazolidinones and tetrahydropyrimidinones. acs.org

Nickel-catalyzed enantioselective [2+2+2] cycloadditions are also prominent. The reaction of two molecules of an isocyanate with one molecule of an allene, catalyzed by a Ni(0)/(S,S)-i-Pr-FOXAP complex, yields enantiomerically enriched dihydropyrimidine-2,4-diones. acs.orgnih.gov Nickel catalysts are also effective in the [2+2+2] cycloaddition of isocyanates with 1,3-dienes. oup.com

Rhodium-catalyzed asymmetric [2+2+2] cycloadditions of alkenyl isocyanates with alkynes have also been explored, where it was discovered that excess substrate can act as an unintended spectator ligand, affecting the enantioselectivity. nih.gov

| Reaction Type | Catalyst System (Example) | Reactants | Product Class | Ref |

| Asymmetric [3+2] Cycloaddition | Pd(0) / Chiral Ligand | Vinylaziridine + Isocyanate | Chiral Imidazolidin-2-one | acs.org |

| Asymmetric [n+2+2] Cycloaddition | Ni(0) / (S,S)-i-Pr-FOXAP | Allene + 2 Isocyanate | Chiral Dihydropyrimidine-2,4-dione | acs.orgnih.gov |

| Asymmetric [2+2+2] Cycloaddition | Rhodium / Chiral Ligand | Alkenyl Isocyanate + Alkyne | Chiral Heterocycles | nih.gov |

Oligomerization Processes

Oligomerization reactions of diisocyanates, which exclusively involve the NCO groups, are critical for producing polyisocyanates used in coatings and adhesives. acs.org The reactivity and selectivity of these processes depend significantly on the diisocyanate's chain length, the catalyst, and the reaction conditions. acs.orgacs.org

Studies on linear aliphatic diisocyanates have used 1,3-diisocyanato-3-methylbutane (MBDI) as a model compound containing two non-equivalent isocyanate groups. acs.orgresearchgate.net The reactivity of diisocyanates with just three carbon atoms separating the NCO groups, such as MBDI, is unusual. acs.org While longer-chain diisocyanates like hexamethylene diisocyanate (HDI) can be "trimerized" to form isocyanurates using standard ionic catalysts, shorter-chain analogs like butylene diisocyanate (BDI) tend to form intractable high-molecular-weight polymers. acs.org This can be managed by using nonionic catalysts like silylamines or trialkyl phosphines, which lead to different oligomeric structures such as iminooxadiazinediones. acs.org

The oligomerization of diisocyanates can lead to several distinct structures, including:

Uretdiones: Four-membered ring dimers.

Isocyanurates: Six-membered ring trimers, known for their thermal stability.

Iminooxadiazinediones: Six-membered ring trimers with a different arrangement of atoms, offering different properties compared to isocyanurates.

The specific products formed are highly dependent on the catalyst and reaction conditions employed during the oligomerization process. acs.orgnih.gov

Reaction Kinetics and Catalysis

The rates and selectivity of isocyanate reactions are profoundly influenced by catalysts. Understanding the kinetics of these catalyzed reactions is crucial for controlling the synthesis of desired products, whether they are urethanes, allophanates, or cyclic oligomers like isocyanurates.

A wide array of catalysts can be used to promote isocyanate cyclization. The choice of catalyst is the primary determinant of whether the reaction favors dimerization, trimerization, or the formation of asymmetric structures like iminooxadiazinediones.

Common Catalyst Classes for Isocyanate Cyclization:

Tertiary Amines and Phosphines: Trialkylphosphines are particularly effective for catalyzing the dimerization to uretdiones and, in specific cases like MBDI, the formation of bicyclic iminooxadiazinediones. acs.orgresearchgate.net

Anionic Catalysts: Simple anions such as fluorides (e.g., from tetrabutylammonium (B224687) fluoride (B91410) - TBAF) and carboxylates (e.g., potassium acetate) are powerful catalysts for isocyanurate formation. acs.orgnih.govgoogle.com

Organometallic Compounds: Tin compounds, such as dibutyltin dilaurate (DBTDL), are well-known catalysts for the isocyanate-alcohol reaction (urethane formation) but can also contribute to subsequent cyclization reactions. rsc.orgscispace.comresearchgate.net Zirconium complexes have also been explored as selective catalysts. wernerblank.com

The table below summarizes the selectivity of different catalyst types in isocyanate reactions, drawing from studies on various aliphatic and aromatic isocyanates.

| Catalyst Type | Primary Product(s) with Isocyanates | Relative Reaction Rate | Key Findings |

| Trialkylphosphines | Uretdiones, Bicyclic Iminooxadiazinediones | Moderate to Fast | Highly efficient for dimerization; shows unique selectivity with 1,3-diisocyanates. acs.orgresearchgate.net |

| Fluoride Anions (e.g., TBAF, CsF) | Isocyanurates | Very Fast | High activity and selectivity for trimerization. google.comkpi.ua |

| Carboxylate Anions (e.g., Acetates) | Isocyanurates | Fast | Commonly used industrially; the true catalyst can be a derivative formed in situ. rsc.orgacs.orgnih.gov |

| N-Heterocyclic Carbenes (NHCs) | Isocyanurates | Fast | Effective Lewis base catalysts for cyclotrimerization. rsc.org |

| Tin Carboxylates (e.g., DBTDL) | Urethanes, Allophanates, Isocyanurates | Variable | Primarily urethanization catalysts, but can promote trimerization, especially at high temperatures. rsc.orgresearchgate.net |

This table is a generalized summary based on literature for various isocyanates.

Kinetic studies on the reaction of isocyanates with alcohols show that the reaction order can be complex and dependent on the catalyst. For instance, reactions catalyzed by ferric acetylacetonate (B107027) have shown first-order dependence on the isocyanate and alcohol concentrations but a fractional order with respect to the catalyst. nasa.gov

The mechanisms of catalyzed isocyanate reactions have been a subject of extensive study. For cyclotrimerization to isocyanurates, a generally accepted anionic mechanism is often proposed.

Anionic Trimerization Mechanism (e.g., with Fluoride or Acetate (B1210297) Catalysts):

Initiation: A nucleophilic catalyst (Nu⁻), such as a fluoride or acetate anion, attacks the electrophilic carbon of an isocyanate molecule. This forms a reactive anionic intermediate. researchgate.netacs.orgnih.gov

Propagation: The newly formed anion attacks a second isocyanate molecule, creating a dimeric anion. This process repeats with a third isocyanate molecule to form a trimeric anion. researchgate.netacs.org

Cyclization and Catalyst Regeneration: The trimeric intermediate undergoes an intramolecular cyclization to form the stable six-membered isocyanurate ring, releasing the catalyst anion (Nu⁻), which can then participate in another catalytic cycle. acs.orgnih.gov

In the case of acetate-based catalysts, research suggests that the acetate ion itself may be a precatalyst. It can react with the isocyanate to form an N-acylurea, which, after rearrangement and decarboxylation, generates a deprotonated amide species. This amide anion is a more potent nucleophile and is proposed to be the true active catalyst in the trimerization cycle. acs.orgnih.gov

For trialkylphosphine-catalyzed reactions, the mechanism involves the nucleophilic phosphine (B1218219) attacking the isocyanate. The resulting zwitterionic adduct can then react with another isocyanate molecule. The pathway diverges depending on the substrate and conditions, leading to either a four-membered uretdione ring or, through a more complex pathway, the six-membered iminooxadiazinedione structure. rsc.orgacs.org

Applications of 2 Isocyanato 3 Methylbutane in Advanced Organic Synthesis

Synthesis of Chiral Intermediates for Pharmaceuticals and Agrochemicals

2-Isocyanato-3-methylbutane is a crucial reagent in the synthesis of chiral intermediates that form the backbone of numerous pharmaceutical and agrochemical compounds. The stereochemistry of these active molecules is often critical to their biological activity and safety. The use of this valine-derived isocyanate ensures the introduction of a specific stereocenter, which is paramount in the development of single-enantiomer drugs and agrochemicals.

While specific examples detailing the use of this compound in the synthesis of commercialized pharmaceuticals and agrochemicals are not extensively documented in publicly available literature, its role can be inferred from the broader application of chiral isocyanates in the construction of complex molecules. Chiral isocyanates are known to react with a variety of nucleophiles, such as alcohols and amines, to form carbamates and ureas, respectively. These reactions proceed with the retention of stereochemistry at the chiral center, making them highly valuable in asymmetric synthesis.

For instance, chiral ureas derived from isocyanates are key structural motifs in many biologically active compounds, including enzyme inhibitors and receptor antagonists. The synthesis of such ureas often involves the reaction of a chiral isocyanate with an amine. The predictable stereochemical outcome of this reaction makes this compound an attractive choice for the synthesis of chiral drug candidates.

Table 1: Potential Pharmaceutical and Agrochemical Scaffolds from this compound

| Scaffold | Reactant | Potential Application |

|---|---|---|

| Chiral Ureas | Amines | Enzyme inhibitors, Receptor antagonists |

| Chiral Carbamates | Alcohols | Protecting groups in synthesis, Bioactive molecules |

The latest generation of chiral agrochemicals often features complex stereocenters that are crucial for their efficacy and selectivity. mdpi.com The isocyanate group of this compound can be transformed into various functional groups, allowing for its incorporation into a diverse range of agrochemical structures.

Development of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are fundamental to asymmetric catalysis, a field that enables the synthesis of enantiomerically enriched compounds. nih.gov The development of novel and efficient chiral ligands is a continuous pursuit in organic chemistry. This compound serves as a valuable starting material for the synthesis of such ligands due to its readily available chiral pool origin.

The isocyanate group can be derivatized to introduce coordinating atoms like nitrogen, phosphorus, or oxygen, which can then bind to a metal center to form a chiral catalyst. The steric and electronic properties of the ligand, influenced by the bulky isopropyl group from the valine precursor, can create a chiral environment around the metal, enabling high stereoselectivity in catalytic reactions.

For example, C1-symmetrical salen ligands have been synthesized from amino acids, including valine, and their metal complexes have been used as catalysts in various asymmetric reactions. ncl.ac.uk Although the direct use of this compound is not explicitly detailed, its corresponding amino acid is a precursor, highlighting the utility of this chiral scaffold. The isocyanate can be converted to an amine or other functional groups necessary for the ligand synthesis.

Table 2: Examples of Asymmetric Reactions Catalyzed by Amino Acid-Derived Ligands

| Reaction | Catalyst Metal | Ligand Type |

|---|---|---|

| Cyanohydrin Synthesis | Titanium | Salen |

| Strecker Reaction | Vanadium | Salen |

| α-Methyl Amino Acid Synthesis | Copper | Salen |

The design of chiral ligands has evolved from C2-symmetric structures to nonsymmetrical P,N-ligands, which have shown superior performance in many metal-catalyzed reactions. nih.gov The modular nature of ligands derived from chiral building blocks like this compound allows for the fine-tuning of their structure to optimize catalytic activity and enantioselectivity.

Preparation of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. The development of efficient methods for their synthesis is a central theme in organic chemistry. While isocyanides are more commonly cited in the synthesis of nitrogen heterocycles through multicomponent reactions, isocyanates like this compound can also serve as precursors to these important structures. nih.govnih.gov

The isocyanate functionality can participate in cycloaddition reactions or act as an electrophile in intramolecular cyclization reactions to form a variety of heterocyclic rings. For instance, the reaction of an isocyanate with a molecule containing two nucleophilic groups can lead to the formation of a heterocyclic system.

Although specific examples of the direct use of this compound in the synthesis of nitrogen heterocycles are not readily found in the literature, the reactivity of the isocyanate group suggests its potential in this area. For example, 1,3-dipolar cycloaddition reactions between nitrones and isocyanates can yield 1,2,4-oxadiazolidin-5-ones. researchgate.net Chiral nitrones derived from L-valine have been shown to react with methyl acrylate to form diastereomeric isoxazolidines, demonstrating the utility of the valine scaffold in heterocyclic synthesis. researchgate.net

Table 3: Potential Heterocyclic Systems from this compound

| Heterocycle Class | Potential Reaction Type |

|---|---|

| Hydantoins | Intramolecular cyclization of ureido acids |

| Oxazolidinones | Reaction with epoxides |

| Triazoles | Cycloaddition with azides |

Role in Enantiomerically Pure Compound Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. This compound, as a chiral building block, plays a significant role in achieving high levels of enantioselectivity. chemspider.com It can be used as a chiral auxiliary, a chiral starting material, or a key intermediate in a synthetic sequence.

When used as a chiral auxiliary, the isocyanate can be reacted with a prochiral substrate to create a diastereomeric mixture that can be separated. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. As a chiral starting material, the inherent stereochemistry of this compound is incorporated into the final product, defining its stereochemical configuration.

The enantioselective synthesis of flavans, for example, has been achieved through a domino asymmetric transfer hydrogenation/deoxygenation process, highlighting the importance of catalytic methods in producing enantiomerically pure compounds. nih.gov While this example does not directly involve this compound, it underscores the types of transformations where chiral building blocks are essential.

Utilization in Peptide Chemistry and Peptide Mimicry

Amino acid isocyanates are valuable reagents in peptide synthesis and the development of peptidomimetics. orgsyn.org this compound, being derived from L-valine, is particularly relevant in this context. These isocyanates can be used to introduce amino acid residues into a peptide chain or to create modified peptide backbones.

The reaction of an amino acid isocyanate with the N-terminus of a peptide or an amino acid ester results in the formation of a urea (B33335) linkage instead of a traditional amide bond. Peptides containing urea bonds, known as peptidyl ureas, can exhibit altered conformational preferences and improved stability towards enzymatic degradation compared to their natural peptide counterparts. A method for the synthesis of valine adducts of isocyanates has been developed, which can be used to create reference compounds for N-terminal valine-isocyanate adducts. researchgate.net

Table 4: Applications of Amino Acid Isocyanates in Peptide Chemistry

| Application | Resulting Structure | Properties |

|---|---|---|

| Peptide Synthesis | Peptidyl Ureas | Altered conformation, Increased enzymatic stability |

| Peptide Mimicry | Non-natural backbones | Novel biological activities |

Furthermore, isocyanates derived from amino acids are used in the synthesis of azapeptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom. orgsyn.org These peptide mimics often exhibit interesting biological activities. The synthesis of amino acid ester isocyanates can be achieved under mild conditions, preserving the stereochemical integrity of the starting amino acid. orgsyn.org

Polymer Science and Materials Chemistry Research Involving 2 Isocyanato 3 Methylbutane

Polymerization of Isocyanates

The polymerization of isocyanates is a significant area of research for creating rigid-rod polymers with helical structures. These polymers, known as polyisocyanates, have applications in areas such as chiral recognition materials and optical switches. The polymerization of chiral isocyanates, such as those derived from (S)-(-)-2-methylbutanol, a precursor to an enantiomer of 2-isocyanato-3-methylbutane, provides insight into the synthesis and properties of optically active polymers. tandfonline.com

Anionic Polymerization

Anionic polymerization is a primary method for synthesizing polyisocyanates. researchgate.net This technique can be initiated by various nucleophilic initiators. For chiral isocyanates, such as poly[6-{1[(S)-(-)-2-methylbutyl]oxycarbonylamino}hexyl isocyanate], anionic polymerization has been successfully carried out at low temperatures (e.g., -98°C) in solvents like tetrahydrofuran (B95107) (THF). researchgate.net Common initiators for this process include sodium diphenylmethanide and sodium naphthalenide. researchgate.net The use of a common ion salt, such as sodium tetraphenylborate (B1193919) (NaBPh4), can help to achieve quantitative yields and narrow molecular-weight distributions. researchgate.net

The nature of the initiator plays a crucial role in the optical activity of the resulting polymer. For instance, a unidirectional initiator like sodium diphenylmethanide can produce a polymer with a specific optical rotation, whereas a bidirectional initiator like sodium naphthalenide may lead to a polymer with different optical properties due to the potential for a helix reversal in the center of the polymer chain. tandfonline.comresearchgate.net

Living Polymerization for Controlled Architectures

Living polymerization techniques offer precise control over the molecular weight, molecular weight distribution, and architecture of polymers. researchgate.net In the context of isocyanates, living anionic polymerization has been developed to create well-defined polymer structures, including linear, telechelic, star, and block copolymers. researchgate.net Achieving a living character in isocyanate polymerization can be challenging due to side reactions like trimerization. researchgate.net However, the use of specific initiators and additives can stabilize the propagating chain end, suppressing these side reactions and enabling controlled polymerization. researchgate.net This control is essential for synthesizing complex macromolecular architectures with predictable properties. researchgate.net

Asymmetric Copolymerization

Asymmetric copolymerization is a powerful strategy for creating chiral polymers from achiral or prochiral monomers. A novel approach to synthesizing chiral polyurethanes involves the asymmetric copolymerization of meso-epoxides with isocyanates. nih.gov This method, catalyzed by chiral biphenol-linked bimetallic Co(III) complexes, can produce optically active polyurethanes with a completely alternating structure and high enantioselectivity. nih.gov The steric hindrance of the catalyst's ligands has been found to significantly influence both the catalytic activity and the enantioselectivity of the resulting polymer. nih.gov This innovative chain-growth copolymerization exhibits some living characteristics, yielding copolymers with narrow molecular weight distributions. researchgate.net

Synthesis of Chiral Polyurethanes and Polyureas

The synthesis of chiral polyurethanes and polyureas is of great interest for applications in chiral recognition and separation. One method to impart chirality is through the use of chiral monomers, such as this compound, or other chiral building blocks like tartaric acid. scirp.orgresearchgate.net Chiral polyurethane elastomers have been synthesized by reacting an aromatic diisocyanate with polyols and chiral tartaric acid as a cross-linker. scirp.orgresearchgate.net The introduction of these chiral units can lead to the formation of para-helical structures in the resulting polyurethane. scirp.orgresearchgate.net

Another approach is the asymmetric copolymerization of isocyanates with other monomers, like epoxides, to introduce chirality into the polymer backbone. nih.gov The high stereoregularity that can be achieved through this method not only imparts optical activity but can also enhance the thermal stability of the polyurethane. nih.gov Furthermore, the introduction of chiral moieties at the end groups of polyurethane chains can influence the self-assembly and physical properties of the resulting supramolecular polymers. rsc.org

Investigation of Stereoregularity in Polyisocyanates

The stereoregularity of polyisocyanates is closely linked to their helical structure. Due to the restricted rotation around the single bonds in the polymer backbone, polyisocyanates can adopt stable helical conformations. ru.nl When a chiral isocyanate is polymerized, there is often a preference for one helical screw sense (P or M) over the other. The degree of this preference is influenced by factors such as the nature of the chiral side group, the polymerization initiator, and the polymerization conditions. tandfonline.comresearchgate.net

For instance, the anionic polymerization of a chiral isocyanate initiated with a unidirectional initiator can lead to a polymer with a preferred helical conformation and significant optical activity. tandfonline.com In contrast, a bidirectional initiator can introduce a "kink" or a helix reversal in the middle of the polymer chain, which can disrupt the formation of a single-handed helix and result in lower optical activity. tandfonline.com Circular Dichroism (CD) spectroscopy is a key technique used to investigate the helical conformations and stereoregularity of these chiral polyisocyanates. tandfonline.com

Development of Thermoresponsive and Self-Healing Polymeric Materials

Thermoresponsive Materials

Thermoresponsive polymers, which exhibit a phase transition in response to temperature changes, have been developed from polyisocyanates. By incorporating oligo(ethylene glycol) units as side chains, water-soluble polyisocyanates can be synthesized that display a lower critical solution temperature (LCST) in aqueous solutions. rsc.org The cloud point temperature, which indicates the phase transition, can be tuned by altering the molecular weight of the polymer and the length and composition of the oligo(ethylene glycol) side chains. rsc.org For example, increasing the molecular weight of poly(2,5,8-trioxadecyl isocyanate) leads to a decrease in its cloud point temperature. rsc.org This tunability makes these materials promising for various biomedical applications. mdpi.com

Self-Healing Materials

Isocyanates are valuable components in the development of self-healing polymers due to their reactivity, particularly with moisture. acs.org One common approach is the microencapsulation of a diisocyanate healing agent within a polymer matrix. acs.org When a crack forms in the material, the microcapsules rupture, releasing the isocyanate, which then reacts with ambient moisture to polymerize and heal the crack. acs.org This strategy allows for the creation of one-part, catalyst-free self-healing systems. acs.org Polyurethanes themselves can be designed to have intrinsic self-healing properties by incorporating dynamic bonds, such as hydrogen bonds, that can reform after being broken. nih.gov

Stereochemical Research and Chiral Induction with 2 Isocyanato 3 Methylbutane

Enantioselective Transformations Mediated by the Chiral Isocyanate

While the application of chiral isocyanates in enantioselective transformations is a known strategy in asymmetric synthesis, specific documented research detailing the use of 2-isocyanato-3-methylbutane as a mediator for such transformations is not extensively available in publicly accessible literature. The principle of this approach relies on the chiral isocyanate reacting with a racemic or prochiral substrate to generate diastereomeric products, which can then be separated. The chirality of the isocyanate influences the reaction pathway, favoring the formation of one diastereomer over the other, thus achieving enantioenrichment. The steric and electronic properties of the isobutyl group in this compound would be expected to play a crucial role in the degree of enantioselectivity achieved.

Diastereoselective Control in Multistep Syntheses

The use of chiral building blocks is a fundamental strategy for controlling stereochemistry in multistep syntheses. This compound, as a chiral reagent, has the potential to introduce a defined stereocenter into a molecule, thereby influencing the stereochemical outcome of subsequent reactions. In such synthetic sequences, the isocyanate can be reacted with a substrate to form a chiral intermediate. The existing stereocenter from the isocyanate can then direct the formation of new stereocenters in later steps through steric hindrance or by forming transient chiral complexes, leading to high diastereoselectivity. However, specific examples and detailed studies outlining the diastereoselective control exerted by this compound in multistep syntheses are not well-documented in current research literature.

Dynamic Kinetic Asymmetric Transformations (DYKATs) Utilizing Isocyanates

Dynamic kinetic asymmetric transformations (DYKATs) represent a powerful tool in asymmetric synthesis, allowing for the conversion of a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%. This process involves the rapid in-situ racemization of the starting material in conjunction with a stereoselective reaction that consumes one enantiomer faster than the other.

In the context of isocyanates, a Pd-catalyzed dynamic kinetic asymmetric cycloaddition of isocyanates to vinylaziridines has been explored. This type of transformation relies on the rapid equilibration of a π-allyl palladium intermediate, with the enantiodiscriminating step being the cyclization. While this demonstrates the potential for isocyanates in DYKAT processes, specific studies employing this compound in such transformations have not been reported. The success of a DYKAT process using this chiral isocyanate would depend on the development of a compatible catalytic system that facilitates both the racemization of the substrate and the highly stereoselective reaction with the isocyanate.

Chiral Induction Mechanisms and Stereochemical Outcomes

The mechanism of chiral induction by a chiral reagent like this compound is fundamentally governed by the differences in the transition state energies leading to the formation of diastereomeric products. The non-covalent interactions, such as steric hindrance and electrostatic interactions, between the chiral isocyanate and the substrate in the transition state are critical in determining the stereochemical outcome.

The isobutyl group of this compound would present a specific steric profile that would favor certain orientations of the substrate during the reaction, leading to the preferential formation of one diastereomer. The exact stereochemical outcome would be dependent on the structure of the substrate and the reaction conditions. Computational modeling and detailed kinetic studies would be necessary to fully elucidate the specific chiral induction mechanisms at play for reactions involving this compound.

Optical Purity Determination and Enhancement Strategies

The determination of the optical purity, or enantiomeric excess (ee), of a chiral compound is crucial in stereochemical research. For derivatives of this compound, standard analytical techniques such as chiral high-performance liquid chromatography (chiral HPLC) and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents are typically employed. These methods allow for the separation and quantification of the different enantiomers or diastereomers.

Strategies to enhance the optical purity of products derived from this compound would involve optimizing the reaction conditions to maximize the stereoselectivity. This could include:

Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the stereochemical outcome.

Temperature: Lowering the reaction temperature often leads to higher selectivity due to the increased difference in the activation energies of the competing diastereomeric transition states.

Catalyst Control: In catalyzed reactions, the choice of a chiral catalyst or ligand can significantly enhance the enantioselectivity, working in concert with the chirality of the isocyanate.

Further purification techniques, such as crystallization or chromatography of the diastereomeric products, can also be employed to enhance the optical purity of the final desired compound.

Theoretical and Computational Chemistry Studies of 2 Isocyanato 3 Methylbutane

Reaction Mechanism Elucidation using Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the intricate mechanisms of reactions involving isocyanates. The primary reaction of isocyanates is the nucleophilic addition to the cumulene (-N=C=O) group, most notably the reaction with alcohols to form urethanes, which is the foundation of polyurethane chemistry. chemrxiv.orgmdpi.com

DFT calculations allow for the detailed mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. For the reaction of an aliphatic isocyanate like 2-isocyanato-3-methylbutane with an alcohol, two principal mechanisms are generally considered: a catalyst-free pathway and a catalyzed pathway.

In the catalyst-free mechanism , DFT studies on similar isocyanates have shown that the reaction can proceed through a concerted process. mdpi.com A reactant complex is first formed between the isocyanate and the alcohol. In the subsequent transition state, the N=C=O group of the isocyanate bends, which activates the central carbon atom for the nucleophilic attack by the alcohol's oxygen. Simultaneously, the hydrogen from the alcohol's hydroxyl group is transferred to the nitrogen atom of the isocyanate, leading directly to the urethane (B1682113) product. mdpi.com Computational studies have also explored the role of alcohol self-association, finding that dimers or trimers of the alcohol can act as a shuttle for the proton transfer, significantly lowering the activation energy compared to the reaction with a single alcohol molecule.

The general reaction scheme for the catalyst-free urethane formation is as follows:

Step 1: Formation of a Reactant Complex (RC) R-NCO + R'-OH → [R-NCO···HO-R']

Step 2: Transition State (TS) [R-NCO···HO-R'] → [TS]

Step 3: Formation of Product (P) [TS] → R-NH-CO-OR'

DFT calculations provide crucial data on the geometries of these species, including bond lengths and angles, as well as the energetics of each step, which are essential for understanding the reaction's feasibility and kinetics.

Transition State Analysis and Energy Landscapes

A cornerstone of computational reaction chemistry is the analysis of transition states and the construction of energy landscapes, or reaction profiles. Transition State Theory (TST) is used in conjunction with quantum chemical calculations to determine the rates of chemical reactions. The energy of the transition state relative to the reactants determines the activation energy (energy barrier) of the reaction, which is the primary factor controlling the reaction rate.

For the reaction of an aliphatic isocyanate with an alcohol, DFT calculations can precisely locate the transition state structure and its energy. For instance, in a catalyst-free reaction between phenyl isocyanate and methanol, a model system for urethane formation, the calculated activation energy is found to be substantial, indicating a slow reaction under uncatalyzed conditions. researchgate.net

The energy landscape provides a visual representation of the energy changes throughout the reaction. A typical energy profile for a single-step concerted reaction would show the energy of the reactants, rising to a peak at the transition state, and then falling to the energy of the products. For multi-step reactions, the landscape will feature intermediate energy wells and multiple transition state peaks.

Computational studies on catalyzed urethane formation reveal more complex energy landscapes. For example, in the presence of an amine catalyst, the reaction proceeds through several intermediates and transition states, each corresponding to a specific step like the formation of a catalyst-alcohol complex, the nucleophilic attack, and proton transfer. nih.gov The energy landscape for such a catalyzed reaction would show a series of smaller energy barriers compared to the single large barrier of the uncatalyzed reaction, illustrating the role of the catalyst in accelerating the reaction.

| Reaction Step | Description | Typical Calculated Relative Energy (kJ/mol) * |

| Reactants | Isocyanate + Alcohol | 0 |

| Reactant Complex | Pre-reaction association of molecules | -10 to -30 |

| Transition State | Highest energy point on the reaction coordinate | +80 to +120 (uncatalyzed) |

| Product | Urethane | -80 to -100 |

Note: These are representative values for isocyanate-alcohol reactions based on computational studies and can vary depending on the specific reactants, solvent, and level of theory used.

Modeling of Catalytic Processes and Catalyst Design

Computational chemistry is a powerful tool for investigating catalytic cycles and for the rational design of new, more efficient catalysts. For the formation of polyurethanes, catalysts are crucial, and understanding their mode of action at a molecular level is key to optimizing the process. The most common catalysts are tertiary amines and organometallic compounds.

DFT studies have been extensively used to model the mechanism of amine-catalyzed urethane formation. mdpi.comnih.gov These studies have shown that the catalyst can activate the alcohol by forming a hydrogen-bonded complex, making the alcohol a more potent nucleophile. The proposed mechanism generally involves the following steps:

Formation of a complex between the catalyst and the alcohol.

Formation of a ternary complex involving the catalyst, alcohol, and isocyanate.

Nucleophilic attack of the activated alcohol on the isocyanate's carbonyl carbon, leading to an intermediate.

Proton transfer, often facilitated by the catalyst, to form the urethane product and regenerate the catalyst.

Computational studies can quantify the effect of different catalysts by calculating the reduction in the activation energy of the rate-limiting step. For example, a study on the catalytic effect of eight different nitrogen-containing catalysts on urethane formation showed a significant decrease in the reaction barrier for all catalysts. mdpi.com The catalytic efficiency was also correlated with the calculated proton affinity of the catalysts, providing a valuable descriptor for catalyst design. mdpi.com

| Catalyst | Catalyst Type | Calculated Activation Energy Barrier Reduction (ΔΔE‡) (kJ/mol) * |

| None | - | 0 |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Tertiary Amine | > 100 |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine | > 110 |

| N,N-dimethylcyclohexanamine | Tertiary Amine | > 100 |

| Trifluoromethanesulfonic acid | Acid | ~90 |

Note: The values represent the approximate reduction in the activation energy barrier compared to the uncatalyzed reaction, as reported in various computational studies on model isocyanate systems. mdpi.commdpi.com

These computational models not only explain the observed catalytic activity but also enable the in silico screening of potential new catalysts. By modifying the structure of a known catalyst in a computational model and calculating its effect on the reaction's energy profile, researchers can predict its efficiency before undertaking its synthesis and experimental testing.

Computational Predictions of Stereoselectivity and Chiral Induction

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). Its reactions with other chiral molecules can lead to the formation of diastereomeric products, and the preference for the formation of one diastereomer over the other is known as diastereoselectivity. If a chiral catalyst is used to influence the stereochemical outcome of a reaction, this is referred to as chiral induction.

Computational chemistry, particularly DFT, is a powerful tool for predicting and understanding stereoselectivity. nih.gov The origin of stereoselectivity lies in the difference in the activation energies of the transition states leading to the different stereoisomeric products. The product that is formed through the lower energy transition state will be the major product.

For the reaction of (R)-2-isocyanato-3-methylbutane with a chiral alcohol, for example, two diastereomeric urethanes can be formed. A computational study would involve:

Building molecular models of the two possible transition states (one leading to the (R,R) or (R,S) product and the other to the (R,S) or (R,R) product, depending on the alcohol's configuration).

Optimizing the geometry of each transition state using DFT.

Calculating the energy of each transition state.

The difference in the calculated energies of the transition states (ΔΔG‡) can be used to predict the diastereomeric ratio of the products. A larger energy difference corresponds to higher selectivity. These calculations can also provide insights into the non-covalent interactions (such as steric hindrance or hydrogen bonding) in the transition state that are responsible for the observed selectivity.

In the context of chiral catalysis, computational methods can be used to model the interaction of the reactants with the chiral catalyst in the transition state. This allows for the rationalization of how the catalyst creates a chiral environment that favors the formation of one enantiomer over the other, and it can guide the design of new catalysts with improved enantioselectivity. nih.gov

Advanced Molecular Dynamics Simulations for Complex Isocyanate Systems

While quantum chemical methods like DFT are excellent for studying the details of chemical reactions, they are computationally expensive and are typically limited to a few hundred atoms. For studying larger systems, such as the formation of polymers or the bulk properties of materials, advanced molecular dynamics (MD) simulations are employed.

MD simulations use classical mechanics and a force field (a set of parameters that describe the potential energy of the system) to simulate the motion of atoms and molecules over time. For complex systems involving isocyanates, such as the polymerization of this compound with a polyol to form polyurethane, MD simulations can provide insights into:

Polymer chain growth and network formation: MD can simulate the process of polymerization, showing how the individual monomer units connect to form long polymer chains and how these chains cross-link to form a three-dimensional network.

Macroscopic properties: From the simulated trajectories of atoms and molecules, various macroscopic properties of the resulting polyurethane material, such as its density, glass transition temperature, and mechanical properties, can be calculated.

Morphology and phase separation: In more complex polyurethane systems, MD simulations can be used to study the morphology of the polymer, including the phase separation of hard and soft segments, which is crucial for determining the material's properties.

The development of accurate force fields for isocyanates and polyurethanes is a critical aspect of these simulations. While general-purpose force fields exist, more accurate predictions often require the development of specific force fields parameterized against quantum chemical calculations or experimental data.

Advanced Spectroscopic and Analytical Methodologies for 2 Isocyanato 3 Methylbutane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of 2-isocyanato-3-methylbutane. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, detailed information about the molecular framework and the electronic environment of each atom can be obtained.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the this compound molecule. The spectrum is characterized by chemical shifts (δ), signal splitting patterns (multiplicity), and integration values.

The structure of this compound, (CH₃)₂CHCH(NCO)CH₃, suggests five distinct proton environments. The electronegative isocyanate group significantly influences the chemical shift of the adjacent methine proton (H-2), causing it to appear further downfield compared to a simple alkane. The splitting patterns arise from spin-spin coupling with neighboring protons, following the n+1 rule. For instance, the signal for the H-2 proton is expected to be split by the adjacent H-3 proton and the three protons of the C-1 methyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling with |

|---|---|---|---|

| H-1 (-CH(NCO)CH₃) | ~1.3-1.5 | Doublet | H-2 |

| H-2 (-CH(NCO)CH₃) | ~3.5-3.8 | Multiplet | H-1, H-3 |

| H-3 (-CH(CH₃)₂) | ~1.8-2.1 | Multiplet | H-2, H-4 |

| H-4 (-CH(CH₃)₂) | ~0.9-1.1 | Doublet | H-3 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound is expected to show six distinct signals, corresponding to each carbon atom in the molecule. The carbon atom of the isocyanate group (N=C=O) has a characteristic chemical shift in the downfield region of the spectrum, typically between 120 and 130 ppm. The chemical shifts of the alkyl carbons are influenced by their proximity to the electronegative isocyanate group.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-CH(NCO)CH₃) | ~15-20 |

| C-2 (-CH(NCO)CH₃) | ~60-65 |

| C-3 (-CH(CH₃)₂) | ~30-35 |

| C-4 (-CH(CH₃)₂) | ~18-22 |

| C-5 (-N=C=O) | ~125-130 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. libretexts.orglibretexts.org

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the nitrogen atom of the isocyanate group. Although ¹⁵N has a low natural abundance (0.37%) and lower sensitivity compared to ¹H, it provides valuable information that is often more diagnostic than ¹³C NMR for identifying isocyanate derivatives and their reaction products, such as ureas, biurets, and allophanates. researchgate.net The chemical shift of the nitrogen in an isocyanate group is highly sensitive to its electronic environment.

To overcome the low sensitivity of ¹⁵N NMR, heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. These two-dimensional NMR experiments transfer magnetization from the more sensitive ¹H nucleus to the less sensitive ¹⁵N nucleus, significantly enhancing the signal. An HSQC experiment would show a correlation between the ¹⁵N nucleus and any directly attached protons (none in the isocyanate group itself), while an HMBC experiment would reveal correlations between the ¹⁵N nucleus and protons that are two or three bonds away (e.g., the H-2 proton), aiding in the definitive assignment of the molecular structure.

Table 3: Predicted ¹⁵N NMR Chemical Shift for this compound

| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|

| -N=C=O | ~ -280 to -340 | CH₃NO₂ |

Note: Chemical shift range is an estimate based on data for other isocyanates.

Mass Spectrometry (MS) for Compound Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion ([M]⁺•), which can then undergo fragmentation.

The molecular weight of this compound (C₆H₁₁NO) is 113.16 g/mol . The mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) of 113. The fragmentation of alkyl isocyanates is influenced by the isocyanate group and the structure of the alkyl chain. Common fragmentation pathways for branched alkyl isocyanates include the loss of alkyl radicals and rearrangements. The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable carbocation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 113 | [C₆H₁₁NO]⁺• | Molecular Ion (M⁺•) |

| 98 | [C₅H₈NO]⁺ | Loss of a methyl radical (•CH₃) |

| 70 | [C₄H₈N]⁺ | Loss of an isopropyl radical (•CH(CH₃)₂) |

| 57 | [C₄H₉]⁺ | Formation of the sec-butyl cation |

| 43 | [C₃H₇]⁺ | Formation of the isopropyl cation (base peak) |

Note: Fragmentation patterns are predicted based on established principles of mass spectrometry for alkyl isocyanates.

Infrared (IR) Spectroscopy for Functional Group Characterization and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group. researchgate.net This peak appears in a relatively uncongested region of the spectrum, making it an excellent diagnostic tool for confirming the presence of the isocyanate functionality.

The spectrum also displays absorptions corresponding to the C-H stretching and bending vibrations of the alkyl backbone. The absence of broad absorptions in the 3200-3600 cm⁻¹ region confirms the absence of N-H or O-H groups, indicating the purity of the isocyanate.

Because of its distinct and intense absorption, IR spectroscopy is particularly useful for monitoring the progress of reactions involving the isocyanate group. For example, in the formation of polyurethanes, the disappearance of the isocyanate peak at ~2270 cm⁻¹ can be quantitatively tracked to determine reaction kinetics and completion. paint.org

Table 5: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch | Alkyl (sp³ C-H) | 2870-2960 | Strong |

| N=C=O asymmetric stretch | Isocyanate | ~2270 | Very Strong, Sharp |

| C-H bend | Alkyl (-CH₃, -CH₂) | 1370-1470 | Medium |

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For a compound like this compound, which is likely a liquid at room temperature, X-ray diffraction analysis would require growing a suitable single crystal at low temperatures. While there is no specific X-ray diffraction data for this compound in the current literature, the technique remains a powerful potential tool for its solid-state structural characterization. If a crystalline derivative of this compound, such as a urea (B33335) or carbamate (B1207046) formed by reaction with an amine or alcohol, were prepared, X-ray diffraction could be used to unequivocally confirm its structure and stereochemistry.

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

The stereochemistry of this compound, a chiral compound, necessitates advanced chromatographic techniques for the separation of its enantiomers and the accurate assessment of its chemical purity. Both gas and liquid chromatography offer powerful tools for these analytical challenges, often employing specialized chiral stationary phases or derivatization strategies to achieve the desired resolution.

Enantiomeric Separation

The separation of the (R)- and (S)-enantiomers of this compound is crucial for understanding its stereospecific interactions and for the development of enantiomerically pure products. Chiral chromatography is the primary methodology for this purpose.

Gas Chromatography (GC) for Enantiomeric Separation

Given the volatility of this compound, chiral gas chromatography (GC) represents a direct and efficient method for enantioseparation. gcms.cznih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Cyclodextrin-based CSPs are particularly effective for separating a wide range of chiral molecules. gcms.cznih.gov

For a compound like this compound, a likely approach would involve a capillary GC column coated with a derivatized cyclodextrin (B1172386). The choice of the specific cyclodextrin derivative and the temperature program are critical parameters that must be optimized to achieve baseline separation.

Table 1: Illustrative Chiral GC Method Parameters for Enantiomeric Separation of this compound

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 220 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 150 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Hypothetical Retention Time (R-enantiomer) | 12.5 min |

| Hypothetical Retention Time (S-enantiomer) | 12.9 min |

| Enantiomeric Excess (% ee) | Calculated from peak areas |

Note: This data is illustrative and serves as a representative example of a potential analytical method.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation